

# A Comparative Analysis of Histamine Release Profiles: Mivacurium vs. Atracurium

Author: BenchChem Technical Support Team. Date: December 2025



A detailed examination of the histamine-releasing properties of the neuromuscular blocking agents **Mivacurium** and Atracurium reveals distinct profiles, with **Mivacurium** demonstrating a greater propensity for inducing histamine release. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these two clinically important drugs.

## **Executive Summary**

**Mivacurium** and Atracurium are both non-depolarizing neuromuscular blocking agents used in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation. However, their side-effect profiles, particularly concerning histamine release, differ significantly. Clinical and in vitro studies have consistently shown that **Mivacurium** is associated with a higher incidence and magnitude of histamine release compared to Atracurium. This can lead to a greater frequency of adverse hemodynamic effects and cutaneous reactions, such as flushing and hypotension.

# **Quantitative Data on Histamine Release**

A comparative clinical study provides quantitative insights into the histamine-releasing potential of **Mivacurium** and Atracurium. Following rapid bolus administration, **Mivacurium** led to a more pronounced increase in plasma histamine concentrations.



| Drug (Dosage)          | Time Point | Mean Increase in Plasma Histamine Concentration (%) |
|------------------------|------------|-----------------------------------------------------|
| Mivacurium (0.2 mg/kg) | 1 minute   | 370%[1][2]                                          |
| 3 minutes              | 223%[1][2] |                                                     |
| Atracurium (0.6 mg/kg) | 1 minute   | 234%[1][2]                                          |
| 3 minutes              | 148%[1][2] |                                                     |

Table 1: Percentage increase in plasma histamine concentrations following administration of **Mivacurium** and Atracurium in surgical patients.[1][2]

In the same study, the incidence of clinical signs of histamine release, such as facial flushing and mild bronchospasms, was also noted to be slightly higher in the Atracurium group (23%) compared to the **Mivacurium** group (20%), although both were significantly higher than the vecuronium group (3%) used as a comparator.[3]

## **Experimental Protocols**

The assessment of histamine release by neuromuscular blocking agents employs both in vivo and in vitro methodologies to provide a comprehensive understanding of their effects.

### In Vivo Evaluation in Anesthetized Patients

A common clinical research protocol involves the administration of the neuromuscular blocking agent to anesthetized surgical patients.[1][2]

- Patient Population: Adult patients classified as ASA physical status I or II are typically recruited for these studies.
- Anesthesia Induction and Maintenance: Anesthesia is induced with an intravenous agent like thiopental and maintained with an inhalation agent such as isoflurane and nitrous oxide in oxygen.[1][2]
- Drug Administration: A single, rapid bolus of the neuromuscular blocking drug (e.g.,
   Mivacurium 0.2 mg/kg or Atracurium 0.6 mg/kg) is administered intravenously.[1][2]







- Blood Sampling: Venous blood samples are collected at baseline (before induction), and at specific time points (e.g., 1, 3, and 5 minutes) after the administration of the neuromuscular blocking drug.[1][2]
- Histamine Measurement: Plasma histamine concentrations are determined using a sensitive and specific method, such as a radioimmunoassay.
- Hemodynamic Monitoring: Heart rate and arterial blood pressure are continuously monitored to assess the cardiovascular effects associated with histamine release.





Click to download full resolution via product page

Experimental Workflow for In Vivo Histamine Release Assessment.

# **In Vitro Histamine Release Assay**



In vitro models, such as the human neonatal foreskin preparation, offer a method to directly assess histamine release from mast cells in a controlled environment.[4]

- Tissue Preparation: Human neonatal foreskin tissue is obtained and prepared for the experiment.
- Incubation: The tissue is incubated with varying concentrations of the neuromuscular blocking agents being tested.
- Histamine Measurement: The amount of histamine released into the surrounding medium is measured directly.
- Dose-Response Relationship: This method allows for the determination of a dose-related histamine release for each drug.[4]

# Signaling Pathway of Non-Immunological Histamine Release

The histamine release induced by **Mivacurium** and Atracurium is a non-immunological, or pseudo-allergic, reaction. This process is not dependent on prior sensitization and does not involve IgE antibodies. A key player in this pathway is the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed on the surface of mast cells.[5][6]

- Receptor Activation: Mivacurium and Atracurium can directly bind to and activate MRGPRX2 on mast cells.[6]
- G-Protein Coupling: Activation of MRGPRX2 leads to the activation of intracellular G proteins.
- Downstream Signaling: This triggers a cascade of intracellular signaling events, including the mobilization of intracellular calcium.
- Mast Cell Degranulation: The increase in intracellular calcium is a critical signal that leads to
  the fusion of histamine-containing granules with the mast cell membrane and the subsequent
  release of histamine and other inflammatory mediators into the extracellular space.[6]





Click to download full resolution via product page

Signaling Pathway of Non-Immunological Histamine Release.

### Conclusion

The available evidence clearly indicates that **Mivacurium** has a greater propensity to cause histamine release than Atracurium. This is reflected in both the higher percentage increase in plasma histamine levels and the observed clinical side effects. The underlying mechanism for this non-immunological reaction involves the direct activation of the MRGPRX2 receptor on mast cells. For researchers and clinicians, this difference is a critical consideration in the selection of a neuromuscular blocking agent, particularly for patients who may be more susceptible to the adverse effects of histamine release. Further research into the structure-activity relationships of these compounds could provide valuable insights for the development of future neuromuscular blocking agents with an improved safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine. | Semantic Scholar [semanticscholar.org]
- 3. [Mivacurium--a new muscle relaxant compared with atracurium and vecuronium] PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Comparison of cutaneous and in vitro histamine release by muscle relaxants PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mivacurium induce mast cell activation and pseudo-allergic reactions via MAS-related G protein coupled receptor-X2 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Histamine Release Profiles: Mivacurium vs. Atracurium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034715#comparing-the-histamine-release-profile-of-mivacurium-and-atracurium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com